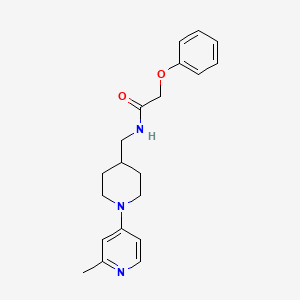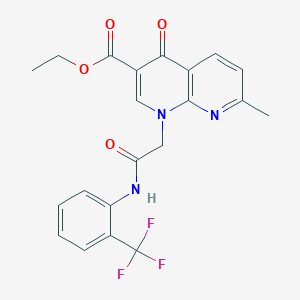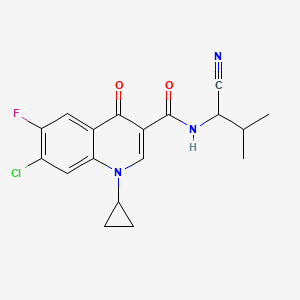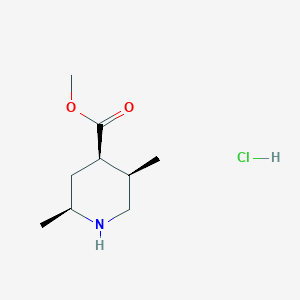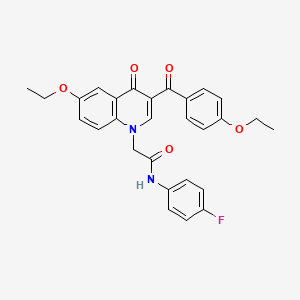![molecular formula C22H21FN4O2 B2758117 2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189854-98-5](/img/structure/B2758117.png)
2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . The molecular formula is C30H29FN4O2, with an average mass of 496.575 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . All the synthesized compounds are characterized by 1H and 13C NMR, LCMS, and FT-IR spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and FT-IR . Further analysis can be done using a 3D SD file or a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied based on its structural similarity to other compounds. For instance, it has been found that replacing the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 496.575 Da . Further properties such as solubility, melting point, boiling point, etc., would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging Applications
2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure , have been reported as selective ligands for the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging. The incorporation of a fluorine atom in these compounds, such as DPA-714, facilitates their labeling with fluorine-18, a radioactive isotope used in PET imaging. This allows for the in vivo imaging of the translocator protein, which can be crucial in studying various neurological and inflammatory conditions (Dollé et al., 2008).
Enzyme Inhibition for Anticancer Applications
Compounds with the pyrimidinyl acetamide structure have been explored for their potential as enzyme inhibitors with applications in cancer treatment. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, with a core structure similar to the compound of interest, have shown inhibitory activity against Src kinase, an enzyme implicated in the progression of various cancers. These compounds have demonstrated significant anticancer activity, highlighting their potential in cancer therapeutics (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Novel heterocyclic compounds containing the pyrimidinyl acetamide moiety have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds possess significant antibacterial and antifungal properties, suggesting their potential use in the development of new antimicrobial agents. The exploration of these compounds against a variety of bacterial and fungal strains underscores their versatility and potential in addressing antibiotic resistance (Nunna et al., 2014).
Zukünftige Richtungen
The future directions for research involving this compound could include further studies on its potential applications in antiviral therapy, given its structural similarity to compounds with known antiviral activity . Additionally, its potential as an antibacterial and antifungal agent could also be explored.
Eigenschaften
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)21-25-19-13-26(12-15-4-2-1-3-5-15)11-10-18(19)22(29)27(21)14-20(24)28/h1-9H,10-14H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYRAYRXVZLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
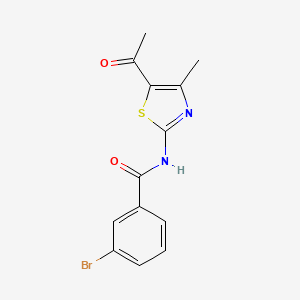
![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)
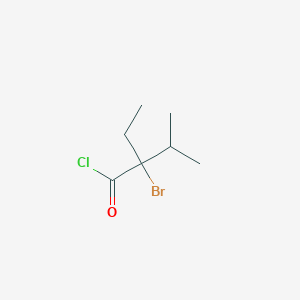
![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
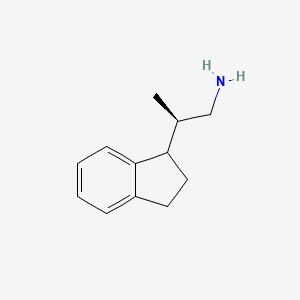
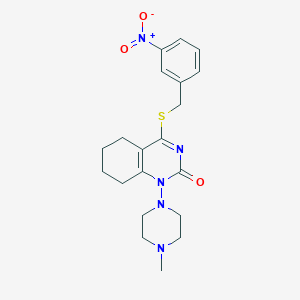
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)
